2-{5-[(3,5-Dimethylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
2-{5-[(3,5-Dimethylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(3,5-Dimethylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine core, followed by functionalization at specific positions to introduce the desired substituents. Typical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{5-[(3,5-Dimethylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the molecule .
Scientific Research Applications
2-{5-[(3,5-Dimethylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated as a potential therapeutic agent, particularly as a CDK2 inhibitor for cancer treatment.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{5-[(3,5-Dimethylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets, such as CDK2. By binding to the active site of CDK2, it inhibits the enzyme’s activity, leading to cell cycle arrest and apoptosis in cancer cells. This compound’s ability to selectively target CDK2 makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities.
1,2,4-Triazole Derivatives: Known for their diverse pharmacological properties.
Adenosine Receptor Antagonists: Compounds with similar structural features and biological activities
Uniqueness
2-{5-[(3,5-Dimethylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is unique due to its specific structural features, which confer high selectivity and potency as a CDK2 inhibitor. Its ability to undergo various chemical modifications also makes it a versatile scaffold for the development of new therapeutic agents .
Properties
Molecular Formula |
C25H20N6O2 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
4-[5-[(3,5-dimethylphenoxy)methyl]furan-2-yl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C25H20N6O2/c1-16-10-17(2)12-20(11-16)32-14-19-8-9-22(33-19)23-28-25-21-13-27-31(18-6-4-3-5-7-18)24(21)26-15-30(25)29-23/h3-13,15H,14H2,1-2H3 |
InChI Key |
JMOAWBGFBJQUCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C=NN5C6=CC=CC=C6)C |
Origin of Product |
United States |
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